![molecular formula C21H25N3O6S B3468441 N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468441.png)
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide
描述
N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as DAS-181, is a small molecule antiviral drug that has shown potential in treating various respiratory viral infections. It is a novel drug that targets the sialic acid receptors on the surface of host cells, which are essential for viral entry and spread.
作用机制
DAS-181 works by cleaving the sialic acid receptors on the surface of host cells, which are essential for viral attachment and entry. This prevents the virus from infecting the host cells, thereby stopping the viral replication and spread. Unlike other antiviral drugs, which target the viral proteins, DAS-181 targets the host cell receptors, making it less prone to drug resistance.
Biochemical and Physiological Effects:
DAS-181 has been shown to be well-tolerated and safe in preclinical and clinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly specific to the sialic acid receptors on host cells, with minimal off-target effects. However, further studies are needed to fully understand the biochemical and physiological effects of DAS-181.
实验室实验的优点和局限性
DAS-181 has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low potential for drug resistance. It is also relatively easy to synthesize and can be produced in large quantities. However, DAS-181 has some limitations, such as its high cost of production and the need for further studies to determine its optimal dosing and administration.
未来方向
There are several future directions for the research and development of DAS-181. One area of focus is the optimization of the dosing and administration of the drug, to maximize its antiviral activity and minimize any potential side effects. Another area of interest is the development of combination therapies, using DAS-181 in combination with other antiviral drugs, to enhance its efficacy against viral infections. Additionally, further studies are needed to explore the potential of DAS-181 in treating other viral infections, such as coronaviruses and adenoviruses.
科学研究应用
DAS-181 has been extensively studied for its antiviral activity against various respiratory viruses, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS-181 has shown potent antiviral activity against these viruses, both in vitro and in vivo. It has also been shown to be effective against drug-resistant strains of influenza and RSV, making it a promising candidate for the treatment of these infections.
属性
IUPAC Name |
N-[4-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15(25)22-16-7-9-17(10-8-16)31(27,28)24-13-11-23(12-14-24)21(26)18-5-4-6-19(29-2)20(18)30-3/h4-10H,11-14H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKSEZWDJWAMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。